molecular formula C14H14N2O4S B8790061 N-methyl-2'-nitro-p-toluenesulfonanilide CAS No. 6892-25-7

N-methyl-2'-nitro-p-toluenesulfonanilide

Cat. No.: B8790061
CAS No.: 6892-25-7
M. Wt: 306.34 g/mol
InChI Key: HCEKZXBXGWJIFU-UHFFFAOYSA-N
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Description

N-methyl-2'-nitro-p-toluenesulfonanilide is a sulfonamide derivative characterized by a toluenesulfonyl backbone substituted with a nitro (-NO₂) group at the 2'-position and an N-methyl (-CH₃) group on the anilide nitrogen. Sulfonamides are widely studied for their roles in medicinal chemistry and agrochemicals, often exhibiting antiviral, antibacterial, or pesticidal activities.

Properties

CAS No.

6892-25-7

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

N,4-dimethyl-N-(2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C14H14N2O4S/c1-11-7-9-12(10-8-11)21(19,20)15(2)13-5-3-4-6-14(13)16(17)18/h3-10H,1-2H3

InChI Key

HCEKZXBXGWJIFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds
Compound Name Structural Features Biological Activity/Application Key Research Findings
N-methyl-2'-nitro-p-toluenesulfonanilide N-methyl, 2'-nitro, toluenesulfonanilide Hypothesized: Antiviral/Pesticidal Infer: Nitro group may enhance binding affinity or stability vs. non-nitro analogs.
N-(ethylmercury)-p-toluenesulfonanilide Ethylmercury, toluenesulfonanilide Pesticide (historical use) High toxicity due to mercury; restricted applications.
Lycoricidine derivatives (e.g., L1, L3) N-methyl, methoxy, acetonide substituents Antiviral (Tobacco Mosaic Virus) 60–62% TMV inhibition rates; enhances plant defense enzymes (PAL, POD, SOD).
Diloxanide Furoate Dichloroacetamido phenyl furoate Antiprotozoal (e.g., amoebiasis) Structural dissimilarity; focuses on gastrointestinal infections.

Key Comparative Insights

N-(ethylmercury)-p-toluenesulfonanilide
  • Structural Differences: The ethylmercury substituent introduces significant toxicity, limiting its modern use compared to the non-mercury-containing N-methyl-2'-nitro analog .
  • Activity : Primarily pesticidal, whereas the nitro group in the target compound may shift functionality toward antiviral applications.
Lycoricidine Derivatives (L1, L3)
  • Functional Parallels : Both compounds feature N-methyl groups, which in lycoricidine derivatives enhance antiviral activity by inhibiting TMV replication (60–62% efficacy).
Diloxanide Furoate
  • Structural Contrast : The furoate and dichloroacetamido groups diverge from the toluenesulfonanilide core, leading to distinct mechanisms (antiprotozoal vs. hypothesized antiviral).

Research Implications and Gaps

  • Antiviral Potential: The nitro group in this compound may mimic the electron-withdrawing effects seen in lycoricidine derivatives, suggesting utility in viral inhibition. Further studies should evaluate TMV or similar pathogen responses.
  • Toxicity Profile : Unlike mercury-containing analogs, this compound’s nitro and methyl groups likely reduce environmental and mammalian toxicity, warranting ecotoxicological assessments .

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